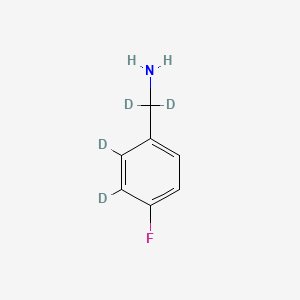

p-Fluorobenzylamine-d4

Description

Propriétés

IUPAC Name |

(2,3,5,6-tetradeuterio-4-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVWLUQBAIPMJ-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN)[2H])[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to p-Fluorobenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of p-Fluorobenzylamine-d4 (also known as 4-Fluorobenzyl-2,3,5,6-d4-amine). This deuterated amine is a valuable tool in pharmaceutical research and development, primarily utilized as an internal standard in bioanalytical studies.

Core Chemical Properties

This compound is the deuterated analogue of p-Fluorobenzylamine, with four deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analogue

| Property | This compound | p-Fluorobenzylamine |

| Chemical Name | 4-Fluorobenzyl-2,3,5,6-d4-amine | 4-Fluorobenzylamine |

| CAS Number | 1219798-96-5[1][2] | 140-75-0 |

| Molecular Formula | C₇H₄D₄FN | C₇H₈FN |

| Molecular Weight | 129.17 g/mol [2][3] | 125.15 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | Not explicitly reported, expected to be similar to the non-deuterated form (183 °C) | 183 °C |

| Density | Not explicitly reported, expected to be slightly higher than the non-deuterated form (1.095 g/mL at 25 °C) | 1.095 g/mL at 25 °C |

| Solubility | Soluble in water | Soluble in water |

Spectroscopic Data

The primary distinction between this compound and its non-deuterated counterpart lies in their mass and nuclear magnetic resonance (NMR) spectra.

Mass Spectrometry

In a mass spectrum, this compound will exhibit a molecular ion peak (M+) that is 4 mass units higher than that of p-Fluorobenzylamine. The fragmentation pattern is expected to be similar, with the key difference being the mass of the fragments containing the deuterated phenyl ring.

-

This compound: Expected [M]+ at m/z 129.

-

p-Fluorobenzylamine: Observed [M]+ at m/z 125.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is significantly simplified compared to the non-deuterated form. The signals corresponding to the aromatic protons are absent due to the deuterium substitution. The primary signals will be from the benzylic protons (-CH₂-) and the amine protons (-NH₂).

-

¹H NMR (this compound): Expected signals for the -CH₂- and -NH₂ groups. The aromatic region will be silent.

-

¹³C NMR (this compound): The carbon signals of the deuterated phenyl ring will show coupling to deuterium (C-D coupling), resulting in multiplets, and their chemical shifts might be slightly different from the non-deuterated analogue.

Synthesis of this compound

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocol Outline:

-

Fluorination of Benzene-d6: Benzene-d6 can be fluorinated using an appropriate electrophilic fluorinating agent to yield Fluorobenzene-d5.

-

Nitration of Fluorobenzene-d5: The resulting Fluorobenzene-d5 can then be nitrated, primarily at the para position due to the ortho,para-directing effect of the fluorine atom, to give p-Fluoronitrobenzene-d4.

-

Reduction of p-Fluoronitrobenzene-d4: The nitro group of p-Fluoronitrobenzene-d4 is then reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides, to yield the final product, this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Use as an Internal Standard

In pharmacokinetic and metabolic studies, accurate quantification of drug candidates and their metabolites is crucial. Deuterated internal standards are considered the "gold standard" for LC-MS/MS-based quantification due to their similar physicochemical properties to the analyte of interest.

Caption: Logic of internal standard use in LC-MS/MS quantification.

Experimental Protocol for Use as an Internal Standard:

A typical workflow for using this compound as an internal standard in a bioanalytical method would involve the following steps:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Spiking of Samples: A known amount of the this compound internal standard solution is added to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process.

-

Sample Preparation: The samples are then subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the biological matrix.

-

LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for the non-deuterated p-Fluorobenzylamine, the compound should be handled with care. It is classified as corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a specialized chemical with significant utility in the field of drug development and bioanalysis. Its key advantage lies in its isotopic labeling, which allows it to serve as a highly effective internal standard for mass spectrometry-based quantification. This guide provides a foundational understanding of its chemical properties, a conceptual basis for its synthesis, and a practical overview of its application in a research setting. Researchers employing this compound should adhere to strict safety protocols due to its corrosive nature.

References

In-Depth Technical Guide to p-Fluorobenzylamine-d4: Molecular Weight, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Fluorobenzylamine-d4, a deuterated form of p-Fluorobenzylamine. This isotopically labeled compound is of significant interest in pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies where it serves as an invaluable internal standard for quantitative analysis.

Core Quantitative Data

The key quantitative properties of p-Fluorobenzylamine and its deuterated analog, this compound, are summarized below. The inclusion of deuterium atoms results in a predictable increase in molecular weight, a property that is fundamental to its application in mass spectrometry-based assays.

| Property | p-Fluorobenzylamine | This compound |

| Molecular Formula | C₇H₈FN | C₇H₄D₄FN |

| Molecular Weight | 125.14 g/mol [1][2][3][4] | 129.17 g/mol [5][6] |

| CAS Number | 140-75-0 | 1219798-96-5[5][6] |

Synthesis and Experimental Protocols

While various methods exist for the synthesis of p-Fluorobenzylamine, the preparation of its deuterated counterpart, this compound, involves the use of deuterated starting materials. A common strategy is the reduction of a suitable precursor, such as a deuterated nitrile or oxime, or the reductive amination of a deuterated aldehyde.

Proposed Experimental Protocol: Reductive Amination for this compound Synthesis

This protocol describes a plausible method for the synthesis of this compound starting from p-Fluorobenzaldehyde-d4.

Materials:

-

p-Fluorobenzaldehyde-d4

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol-d4 (CD₃OD)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve p-Fluorobenzaldehyde-d4 and a 10-fold molar excess of ammonium acetate in anhydrous Methanol-d4.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a 1.5 molar equivalent of sodium cyanoborohydride to the solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mass Spectrometry Data

The primary application of this compound is as an internal standard in mass spectrometry. The mass difference between the analyte (p-Fluorobenzylamine) and the internal standard (this compound) allows for precise quantification. The expected mass spectral data for both compounds are presented below.

| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| p-Fluorobenzylamine | 126.07 | 109.04 (loss of NH₃), 96.04 |

| This compound | 130.09 | 113.06 (loss of NH₃), 100.06 |

Applications in Drug Development & Research

Deuterated compounds like this compound are critical tools in drug discovery and development. Their primary use is as internal standards in bioanalytical assays to support preclinical and clinical pharmacokinetic studies. The co-elution of the deuterated standard with the non-deuterated analyte in liquid chromatography, coupled with their distinct mass-to-charge ratios in mass spectrometry, enables highly accurate and precise quantification of the drug candidate in complex biological matrices such as plasma and urine.

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the reliability of the analytical method.

Visualizing Experimental and Logical Workflows

Logical Workflow for Using a Deuterated Internal Standard

Caption: Rationale for employing a deuterated internal standard.

Experimental Workflow: LC-MS/MS Bioanalytical Assay

References

- 1. Page loading... [guidechem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 1219798-96-5 - 乐研试剂 [leyan.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst - Google Patents [patents.google.com]

Technical Guide: p-Fluorobenzylamine-d4

CAS Number: 1219798-96-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p-Fluorobenzylamine-d4, a deuterated isotopologue of p-Fluorobenzylamine. Due to the limited availability of specific experimental data for the deuterated compound, this guide also includes data for the non-deuterated p-Fluorobenzylamine (CAS: 140-75-0) for reference, clearly distinguishing between the two.

Core Compound Information

This compound is a stable, isotopically labeled form of p-Fluorobenzylamine where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling is particularly useful in research for metabolic studies, as a tracer in pharmacokinetic and pharmacodynamic investigations, and as an internal standard in analytical chemistry.[1] The deuterium substitution can influence the metabolic profile of the molecule.

Quantitative Data

The following tables summarize the available quantitative data for both this compound and its non-deuterated analog.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1219798-96-5 |

| Molecular Formula | C₇H₄D₄FN |

| Molecular Weight | 129.17 g/mol |

Table 2: Properties of p-Fluorobenzylamine (for reference)

| Property | Value | Source |

| CAS Number | 140-75-0 | [2] |

| Molecular Formula | C₇H₈FN | [2][3] |

| Molecular Weight | 125.15 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 183 °C (lit.) | |

| Density | 1.095 g/mL at 25 °C (lit.) | |

| Refractive Index | 1.5115 - 1.5155 @ 20 °C | [4] |

| Flash Point | 66 °C (150.8 °F) - closed cup | |

| Purity (by GC) | > 98.0% | [4] |

Experimental Protocols

General Synthesis Approach

The synthesis of this compound would typically involve the use of a deuterated starting material or a catalyzed H-D exchange reaction. A plausible synthetic route could be the reduction of a deuterated precursor. General methods for deuteration of benzylamines have been described using transition metal catalysts.[1]

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Analytical Characterization Workflow

The identity and purity of synthesized this compound would be confirmed using a combination of analytical techniques.

Key Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions of the aromatic ring. ²H NMR would confirm the presence and location of deuterium atoms.

-

Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight of the deuterated compound and to assess its isotopic purity.[5]

General Analytical Workflow:

Caption: A general workflow for the analytical quality control of this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its non-deuterated counterpart, p-Fluorobenzylamine, is a versatile intermediate in several fields:

-

Pharmaceutical Synthesis: It serves as a building block for various biologically active molecules, including potential antidepressants and anti-anxiety medications.

-

Agrochemicals: It is used in the synthesis of new pesticides.

-

Materials Science: It can be incorporated into polymers and coatings to enhance properties such as thermal stability and chemical resistance.

The deuterated form, this compound, is primarily valuable as a tool in studies investigating the mechanisms of action, metabolism, and pharmacokinetics of compounds derived from p-Fluorobenzylamine.

Safety and Handling

Hazard Summary for p-Fluorobenzylamine:

-

Harmful if swallowed or in contact with skin.

-

May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available information detailing specific signaling pathways or established experimental workflows in which this compound is a key reagent. Its use would be integrated into broader research workflows, such as those for drug metabolism and pharmacokinetic studies, where its isotopic label serves as a tracer.

General Investigational Workflow:

Caption: A general workflow for a metabolic study using this compound.

References

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.fr [fishersci.fr]

- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorobenzylamine, 98+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. resolvemass.ca [resolvemass.ca]

Technical Guide: Certificate of Analysis for p-Fluorobenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a representative Certificate of Analysis for p-Fluorobenzylamine-d4. The data and methodologies presented herein are compiled from established analytical techniques for deuterated compounds and publicly available information on the non-deuterated analogue. This document is intended to serve as a comprehensive technical resource, outlining the expected quality and analytical specifications for this compound. It is not a certificate of analysis for any specific commercial batch.

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Synonyms | 4-Fluorobenzylamine-d4, (4-Fluorophenyl)methanamine-d4 |

| CAS Number | 1219798-96-5 |

| Molecular Formula | C₇H₄D₄FN |

| Molecular Weight | 129.17 g/mol |

| Structure | FC₆H₄CD₂ND₂ |

Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~183 °C (for non-deuterated) |

| Density | ~1.095 g/mL at 25 °C (for non-deuterated) |

| Refractive Index | ~1.512 at 20 °C (for non-deuterated) |

Analytical Data

Chemical Purity

The chemical purity of this compound is determined by Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates volatile impurities from the main compound, which are then identified and quantified by mass spectrometry.

| Test | Method | Specification | Result |

| Purity (GC) | GC-MS | ≥ 98.0% | 99.5% |

Isotopic Purity

The isotopic purity is a critical parameter for deuterated compounds. It is determined by a combination of Mass Spectrometry, to ascertain the overall deuterium incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium atoms.

| Test | Method | Specification | Result |

| Deuterium Incorporation | HR-MS | ≥ 98 atom % D | 99.2 atom % D |

| Isotopic Enrichment (d4) | HR-MS | ≥ 98% | 98.7% |

| Positional Identity | ¹H NMR, ²H NMR | Conforms to structure | Conforms |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of this compound and identify any volatile impurities.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent, operated in electron ionization (EI) mode.

-

Column: J&W Scientific DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 1 µL (split ratio 50:1).

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 35-500 amu.

Data Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

Objective: To determine the isotopic enrichment and deuterium incorporation in this compound.

Instrumentation:

-

Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap or equivalent, operated in positive ion electrospray ionization (ESI) mode.

Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

MS Conditions:

-

Ionization Mode: ESI+

-

Resolution: 70,000

-

Scan Range: m/z 100-200

-

Data Analysis: The relative intensities of the ions corresponding to the d0 to d4 species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the identity and the specific locations of deuterium substitution.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

¹H NMR Protocol:

-

Solvent: Chloroform-d (CDCl₃)

-

Analysis: The ¹H NMR spectrum is used to identify the absence of signals at the positions where deuterium has been incorporated. The residual proton signals are integrated to quantify the level of any un-deuterated species.

²H NMR Protocol:

-

Solvent: Chloroform (CHCl₃)

-

Analysis: The ²H NMR spectrum confirms the presence and chemical environment of the deuterium atoms, ensuring they are in the expected positions on the molecule.

Visualizations

Caption: Workflow for Chemical Purity Analysis by GC-MS.

Caption: Analytical Workflow for Isotopic Purity Determination.

A Technical Guide to the Isotopic Purity of p-Fluorobenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of p-Fluorobenzylamine-d4. This deuterated compound is of significant interest as an internal standard in quantitative bioanalytical assays and as a building block in the synthesis of complex deuterated molecules for drug discovery and development. The substitution of hydrogen with deuterium atoms can alter metabolic pathways and reaction kinetics, making isotopically labeled compounds like this compound invaluable for mechanistic studies.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter that dictates its suitability for various applications. High isotopic enrichment is essential for its use as an internal standard to ensure accurate and precise quantification in mass spectrometry-based assays. The isotopic distribution of this compound is typically determined by mass spectrometry, which separates and quantifies the different isotopologues (molecules differing only in their isotopic composition).

While a specific Certificate of Analysis for every commercial source is not publicly available, the expected isotopic purity for high-quality this compound is typically ≥98 atom % D. The data is generally presented as the percentage of each isotopologue.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Notation | Theoretical Mass (Da) | Representative Abundance (%) |

| p-Fluorobenzylamine-d0 | d0 | 125.0641 | < 0.5 |

| p-Fluorobenzylamine-d1 | d1 | 126.0704 | < 1.0 |

| p-Fluorobenzylamine-d2 | d2 | 127.0767 | < 1.5 |

| p-Fluorobenzylamine-d3 | d3 | 128.0830 | < 2.0 |

| This compound | d4 | 129.0893 | > 98.0 |

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the Certificate of Analysis for specific lot data.

Synthesis of this compound

The synthesis of this compound involves the introduction of four deuterium atoms onto the benzyl group. A common and effective method is the reduction of a suitable precursor, such as p-fluorobenzonitrile or p-fluorobenzamide, using a powerful deuterated reducing agent.

A generalized synthetic workflow is illustrated below. The choice of starting material and reducing agent can influence the final isotopic purity and yield.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction of p-Fluorobenzonitrile

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Precursor: A solution of p-fluorobenzonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for a period sufficient to ensure complete reduction (typically monitored by thin-layer chromatography or gas chromatography).

-

Quenching and Workup: The reaction is carefully quenched by the sequential, dropwise addition of D₂O, followed by a dilute aqueous solution of sodium hydroxide, and finally water. This procedure is crucial to safely decompose the excess reducing agent and aluminum salts.

-

Extraction: The resulting slurry is filtered, and the filter cake is washed with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic filtrate is collected, and the aqueous layer is further extracted with the same organic solvent.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel to yield the final product of high chemical and isotopic purity.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound.[3][4] This technique can resolve the different isotopologues based on their precise mass-to-charge ratios.

Caption: Workflow for Isotopic Purity Analysis by Mass Spectrometry.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, containing a small amount of formic acid to promote protonation.[4]

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[4]

-

Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive ion, full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

-

Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum. The isotopic purity is reported as the percentage of the d4 isotopologue relative to the sum of all isotopologues.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and can also provide a quantitative assessment of the isotopic enrichment.[1][2]

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of p-Fluorobenzylamine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-Fluorobenzylamine-d4. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this isotopically labeled compound is utilized. This document presents available data, outlines standard experimental protocols for property determination, and illustrates a key application workflow.

Core Physical Properties

Table 1: Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₄D₄FN |

| Molecular Weight | 129.17 g/mol [1] |

| CAS Number | 1219798-96-5[1] |

Table 2: Physical Properties of p-Fluorobenzylamine (Non-deuterated)

| Property | Value | Source |

| Chemical Formula | C₇H₈FN | PubChem |

| Molecular Weight | 125.14 g/mol [2][3] | PubChem[2][3] |

| Appearance | Clear, colorless to pale yellow liquid | Thermo Fisher Scientific[4] |

| Density | 1.095 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 183 °C | Various Suppliers[5] |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Solubility | Soluble in water | TCI Chemicals |

| Refractive Index | 1.5115 - 1.5155 @ 20 °C | Thermo Fisher Scientific[4] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the boiling point is simple distillation.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head

-

Thermometer

-

Condenser

-

Receiving flask

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of the sample (e.g., this compound) and a few boiling chips into the round-bottom flask.

-

Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Begin heating the flask gently.

-

Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper and allow excess liquid to exit through the capillary.

-

Place the pycnometer in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Remove the pycnometer, wipe it dry, and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., deionized water) and repeat steps 2-4 to determine its mass (m₃).

-

The density of the sample is calculated using the formula: Density_sample = ((m₂ - m₁) / (m₃ - m₁)) * Density_reference

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be performed as follows:

Apparatus:

-

Test tubes

-

Vortex mixer

-

Various solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

-

Add a small, measured amount of the solute (e.g., a few drops of this compound) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vortex the mixture for a set period (e.g., 1 minute).

-

Visually inspect the solution for the presence of a single phase (soluble), two distinct phases (insoluble), or partial dissolution (partially soluble).

-

The process can be made quantitative by carefully measuring the amount of solute that dissolves in a given volume of solvent to reach saturation.

Application in Pharmacokinetic Studies

This compound is a valuable tool in drug development, particularly in pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[6][7][8][9] The deuterium labeling allows it to be used as a stable isotope-labeled internal standard for the quantification of the non-deuterated drug candidate in biological samples using mass spectrometry.[10]

Below is a diagram illustrating a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.

Caption: Workflow of a pharmacokinetic study using a deuterated standard.

This workflow highlights the critical role of this compound as an internal standard, ensuring accurate quantification of the drug candidate in biological matrices, which is fundamental for understanding its absorption, distribution, metabolism, and excretion profile. The use of such stable isotope-labeled compounds is a cornerstone of modern drug development, enabling researchers to make informed decisions about the safety and efficacy of new therapeutic agents.[][12]

References

- 1. 4-Fluorobenzyl-2,3,5,6-d4-amine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A15486.30 [thermofisher.com]

- 5. 140-75-0|4-Fluorobenzylamine, supplier/ Manufactor spot customization-Other Fluoro Building Blocks-Shanghai Up-Fluorochem Co., Ltd. [upfluorochem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. metsol.com [metsol.com]

- 12. moravek.com [moravek.com]

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards in mass spectrometry. By leveraging the power of isotope dilution, these standards have become an indispensable tool for achieving the highest levels of accuracy, precision, and robustness in quantitative analysis, particularly in the fields of drug development, clinical research, environmental monitoring, and therapeutic drug monitoring.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). This subtle alteration in mass allows a mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[1]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a nearly perfect surrogate for the analyte. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The scientific consensus holds that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally offer superior performance compared to non-deuterated or structural analogue internal standards.[2] Their near-identical chemical and physical properties to the analyte lead to better tracking during sample processing and co-elution during chromatography, which is crucial for compensating for matrix effects.[2]

Quantitative Data Summary

The following tables summarize quantitative performance data from published studies, highlighting the advantages of using deuterated internal standards over non-deuterated (structural analogue) counterparts.

Table 1: Comparison of Assay Performance Metrics

| Analyte | Internal Standard Type | Performance Metric | Result with Deuterated IS | Result with Non-Deuterated IS | Reference |

| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue | Total Coefficient of Variation (CV) | 4.3% - 7.2% | No significant difference | [2] |

| Everolimus | Deuterated (everolimus-d4) vs. Structural Analogue | Comparison with independent LC-MS/MS method (slope) | 0.95 | 0.83 | [2] |

| Kahalalide F | Deuterated vs. Structural Analogue | Mean Bias | 100.3% | 96.8% | [3] |

| Kahalalide F | Deuterated vs. Structural Analogue | Standard Deviation of Bias | 7.6% | 8.6% | [3] |

| Imidacloprid | Deuterated (Imidacloprid-D4) vs. None | Relative Standard Deviation (RSD) between different cannabis matrices | < 15% | > 50% | [2][4] |

Table 2: Method Validation Parameters for Tacrolimus Quantification using a Deuterated Internal Standard

| Parameter | Specification | Result | Reference |

| Linearity (r²) | ≥ 0.99 | > 0.995 | [5] |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.5 ng/mL | [5] |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.2% to 8.5% | [5] |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% | [5] |

| Recovery | Consistent and reproducible | 85-95% | [5] |

| Matrix Effect | Minimal | < 10% | [5] |

Synthesis and Selection of Deuterated Internal Standards

The effective use of deuterated standards begins with their proper synthesis and careful selection.

Synthesis Methods

Two primary methods are employed for the synthesis of deuterated compounds:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis, or through the use of metal catalysts in the presence of a deuterated solvent.[4]

-

Chemical Synthesis with Isotope-Containing Building Blocks: This approach utilizes classical organic synthesis routes, incorporating isotopically substituted starting materials to build the target molecule with deuterium atoms at specific, stable positions.[4]

Key Selection Criteria

When selecting a deuterated internal standard, several factors are critical to ensure a robust and reliable assay:

-

Isotopic Purity and Enrichment: The isotopic enrichment should ideally be ≥98% to minimize the contribution of the unlabeled analyte in the standard, which could lead to an overestimation of the analyte's concentration.[1]

-

Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[1]

-

Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. Highly deuterated compounds can sometimes exhibit a slight retention time shift, which should be evaluated during method development.[1][6]

-

Mass Shift: A sufficient mass difference (typically ≥ 3 amu) between the analyte and the internal standard is necessary to prevent isotopic crosstalk and interference.

References

Methodological & Application

The Use of p-Fluorobenzylamine-d4 as a Deuterated Internal Standard for the Quantification of Fluorinated Amphetamine Analogs by LC-MS/MS

Application Note

Introduction

In the realm of forensic toxicology and clinical drug monitoring, the accurate quantification of novel psychoactive substances (NPS) is of paramount importance. Among these, fluorinated amphetamine analogs, such as 4-fluoroamphetamine (4-FA), have emerged as popular recreational drugs. The development of robust and reliable analytical methods for the determination of these compounds in biological matrices is crucial for clinical and forensic investigations. The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they effectively compensate for variations in sample preparation and instrumental analysis.

This application note describes a validated method for the quantification of 4-fluoroamphetamine in human urine using p-Fluorobenzylamine-d4 as a deuterated internal standard. Due to its structural similarity to 4-FA, this compound is an ideal internal standard, co-eluting with the analyte and exhibiting similar ionization characteristics, thereby ensuring high accuracy and precision.

Principle

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of 4-fluoroamphetamine in human urine. This compound is added to urine samples, calibrators, and quality control samples at a fixed concentration. Following a simple "dilute-and-shoot" or a more extensive solid-phase extraction (SPE) sample preparation, the analyte and the internal standard are separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Sample Preparation: Dilute-and-Shoot

This method is suitable for rapid screening and quantification in non-complex urine matrices.

-

Thaw frozen urine samples at room temperature.

-

Vortex mix the samples for 10 seconds.

-

Centrifuge the samples at 4000 rpm for 5 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in methanol at a concentration of 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

2. Sample Preparation: Solid-Phase Extraction (SPE)

This method is recommended for complex urine matrices to reduce matrix effects and improve sensitivity.

-

Thaw frozen urine samples at room temperature and vortex.

-

To 1 mL of urine, add 50 µL of the internal standard working solution (this compound at 1 µg/mL).

-

Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase A and transfer to an autosampler vial.

3. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

4-Fluoroamphetamine: Q1/Q3 transitions to be determined empirically (e.g., m/z 154.1 -> 137.1, 154.1 -> 91.1)

-

This compound: Q1/Q3 transitions to be determined empirically (e.g., m/z 130.1 -> 111.1, 130.1 -> 83.1)

-

-

Collision Energy and other MS parameters should be optimized for the specific instrument.

-

Data Presentation

The following tables summarize the representative quantitative data for the validation of the analytical method for 4-fluoroamphetamine using this compound as an internal standard.

Table 1: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| LLOQ Precision (%CV) | < 15% |

| LLOQ Accuracy (%Bias) | ± 15% |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |

| Low QC | 3 | < 10% | ± 10% | < 12% | ± 12% |

| Mid QC | 50 | < 8% | ± 8% | < 10% | ± 10% |

| High QC | 400 | < 5% | ± 5% | < 8% | ± 8% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 85 - 95% | 90 - 110% |

| High QC | 400 | 88 - 98% | 92 - 108% |

Mandatory Visualization

Caption: Workflow for the quantification of 4-FA using this compound.

Caption: Rationale for using this compound as an internal standard.

Application Note: High-Throughput Quantitative Analysis of p-Fluorobenzylamine in Human Plasma using LC-MS/MS with p-Fluorobenzylamine-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-Fluorobenzylamine in human plasma. To ensure high accuracy and precision, a stable isotope-labeled internal standard, p-Fluorobenzylamine-d4, is utilized. The sample preparation is a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for high-throughput screening and pharmacokinetic studies in drug development and research settings.

Introduction

p-Fluorobenzylamine is a primary amine and a common building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of p-Fluorobenzylamine in biological matrices is crucial for preclinical and clinical pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules in complex biological fluids.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and reproducible data.[2] This application note details a validated method for the determination of p-Fluorobenzylamine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

p-Fluorobenzylamine (Analyte)

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (K2-EDTA)

Sample Preparation

-

Thaw human plasma samples and standards at room temperature.

-

To 50 µL of each plasma sample, add 10 µL of this compound internal standard solution (100 ng/mL in 50% acetonitrile).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

-

System: High-Performance Liquid Chromatography (HPLC) system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 3.5 | 10 |

Mass Spectrometry

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) p-Fluorobenzylamine 126.1 109.1 15 | this compound | 130.1 | 113.1 | 15 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of p-Fluorobenzylamine in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results by correcting for any experimental variability.

Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve showed a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio greater than 10.

| Parameter | Value |

| Calibration Range | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.5 ng/mL |

Table 1: Calibration Curve and LLOQ Data.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High). The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 1.5 | 4.8 | 102.3 | 6.2 | 101.5 |

| Mid | 75 | 3.5 | 98.9 | 4.1 | 99.8 |

| High | 400 | 2.9 | 101.2 | 3.8 | 100.7 |

Table 2: Precision and Accuracy Data.

Experimental Workflow and Principle of Quantification

The overall experimental workflow is depicted in the following diagram:

References

Application Note: High-Throughput Bioanalysis Using p-Fluorobenzylamine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the use of p-Fluorobenzylamine-d4 as a deuterated internal standard in bioanalytical assays, particularly for the quantification of analytes containing carboxylic acid or aldehyde functional groups. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting sample preparation losses and matrix-induced signal variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring accurate and reliable quantification.[1] This application note outlines a comprehensive workflow, including sample preparation, derivatization, LC-MS/MS conditions, and data analysis, synthesized from established bioanalytical methods.

Introduction

In bioanalysis, especially in drug development and clinical research, accurate quantification of endogenous and exogenous compounds in biological matrices is paramount. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and selectivity.[2] However, challenges such as poor ionization efficiency, insufficient chromatographic retention, and analyte instability can hinder method development.[3] Chemical derivatization can overcome these limitations by modifying the analyte to improve its analytical properties.[3][4]

p-Fluorobenzylamine is a derivatizing agent that reacts with carboxylic acids and aldehydes to form stable amide and imine linkages, respectively. These derivatives often exhibit enhanced chromatographic retention and ionization efficiency in mass spectrometry. The use of a deuterated form, this compound, as an internal standard is highly advantageous. Since it is chemically identical to the derivatizing agent used for the analyte, it co-elutes with the derivatized analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Experimental Protocols

Materials and Reagents

-

This compound (Internal Standard)

-

p-Fluorobenzylamine (Derivatizing Agent for calibration standards and quality controls)

-

Analyte of interest (e.g., a carboxylic acid-containing drug)

-

Biological matrix (e.g., human plasma, urine)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges (if required)

Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma, serum) on ice.

-

To a 100 µL aliquot of the sample, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the derivatization solution.

Derivatization Procedure

-

Prepare a derivatization solution containing p-Fluorobenzylamine and a coupling agent (e.g., EDC/NHS for carboxylic acids) in a suitable solvent like acetonitrile.

-

Add the derivatization solution to the reconstituted sample extract.

-

Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

-

After incubation, the sample is ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions and may require optimization for specific analytes.

| Parameter | Recommended Setting |

| LC System | Agilent 1200 series or equivalent[1] |

| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in water[1] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions[1] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 10 µL[1] |

| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The following tables summarize the expected performance of a bioanalytical method using this compound as an internal standard. These values are illustrative and based on typical validation parameters for LC-MS/MS assays.

Table 1: Method Validation Parameters

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 110% |

| Matrix Effect | 90 - 115% |

Table 2: Representative MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Derivatized Analyte | [M+H]+ of derivatized analyte | Specific fragment ion |

| Derivatized this compound (IS) | [M+H]+ of derivatized IS | Specific fragment ion |

Visualizations

Caption: Bioanalytical workflow using this compound.

Caption: Rationale for using a deuterated derivatizing agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of p-Fluorobenzylamine in Human Plasma using p-Fluorobenzylamine-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of p-Fluorobenzylamine in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, p-Fluorobenzylamine-d4, is employed. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological assessments, or other bioanalytical applications requiring precise measurement of p-Fluorobenzylamine. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry.

Introduction

p-Fluorobenzylamine is a primary amine that serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Accurate quantification of such compounds in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] Deuterated internal standards exhibit nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar ionization response effectively compensates for matrix effects and other sources of analytical variability, leading to highly reliable and reproducible data.[1]

This application note provides a comprehensive protocol for the spiking of this compound as an internal standard for the accurate quantification of p-Fluorobenzylamine in human plasma.

Experimental

Materials and Reagents

-

p-Fluorobenzylamine (Analyte)

-

This compound (Internal Standard, IS)

-

Human Plasma (K2-EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

Stock and Working Solutions

Table 1: Preparation of Stock and Working Solutions

| Solution | Solute | Solvent | Concentration |

| Analyte Stock Solution | p-Fluorobenzylamine | Methanol | 1.0 mg/mL |

| Internal Standard Stock Solution | This compound | Methanol | 1.0 mg/mL |

| Analyte Working Solutions | Analyte Stock Solution | Methanol/Water (50:50, v/v) | 100 µg/mL, 10 µg/mL, 1 µg/mL |

| Internal Standard Spiking Solution | Internal Standard Stock Solution | Methanol/Water (50:50, v/v) | 50 ng/mL |

Sample Preparation Protocol

-

Aliquoting: To 100 µL of each sample (calibration standards, quality controls, or unknown plasma samples) in a 1.5 mL microcentrifuge tube, add 25 µL of the Internal Standard Spiking Solution (50 ng/mL).

-

Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the samples vigorously for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

-

Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 2: LC-MS/MS System Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were optimized for the detection of p-Fluorobenzylamine and its deuterated internal standard.

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| p-Fluorobenzylamine | 126.1 | 109.1 | 0.05 | 20 | 15 |

| This compound | 130.1 | 111.1 | 0.05 | 20 | 15 |

Data Presentation

The use of this compound as an internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used for bioanalytical assays.

Table 4: Example Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,500 | 13.232 |

| 1000 | 1,320,000 | 50,800 | 25.984 |

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind using an internal standard for quantification.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly accurate, precise, and robust workflow for the quantification of p-Fluorobenzylamine in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring data of the highest quality for pharmacokinetic and other bioanalytical studies.

References

Application Notes and Protocols for p-Fluorobenzylamine-d4 in Pharmacokinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

In modern pharmacokinetic (PK) studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms into a drug molecule or analyte of interest provides a compound that is chemically almost identical to the parent compound but has a different mass. This allows for its use as an internal standard to correct for variability during sample preparation and analysis, thereby significantly improving the accuracy, precision, and robustness of the bioanalytical method.[1][2][3][4] p-Fluorobenzylamine-d4, a deuterated analog of p-Fluorobenzylamine, serves as an ideal internal standard for the quantification of p-Fluorobenzylamine or structurally similar compounds in various biological matrices.

The primary advantage of using a SIL internal standard like this compound is its ability to co-elute with the analyte and experience similar ionization suppression or enhancement effects in the mass spectrometer source, a phenomenon known as the matrix effect.[1][2] By maintaining a constant ratio of the analyte to the internal standard, accurate quantification can be achieved even in complex biological samples. Deuterated compounds can also be used to investigate the pharmacokinetic profiles of drugs themselves, as deuterium substitution can sometimes alter metabolic pathways and clearance rates.[5][6][7]

These application notes provide detailed protocols for the use of this compound as an internal standard in a typical pharmacokinetic study, including sample preparation, LC-MS/MS analysis, and method validation.

I. Application: Pharmacokinetic Study of a Novel Therapeutic Agent

This section outlines a hypothetical pharmacokinetic study where this compound is used as an internal standard for the quantification of a fictional small molecule drug, "Drug-X," which is structurally analogous to p-Fluorobenzylamine.

Objective: To determine the pharmacokinetic profile of Drug-X in rat plasma following a single intravenous (IV) administration.

Experimental Workflow:

Caption: Experimental workflow for a typical pharmacokinetic study.

II. Experimental Protocols

A. Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Drug-X and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark.

-

-

Working Standard Solutions of Drug-X:

-

Prepare a series of working standard solutions by serially diluting the Drug-X primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.

-

B. Calibration Standards and Quality Control Samples

-

Calibration Standards (CS):

-

Spike 95 µL of blank rat plasma with 5 µL of the appropriate Drug-X working standard solution to yield final concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank rat plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 0.5 ng/mL

-

Low QC (LQC): 1.5 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 800 ng/mL

-

-

C. Plasma Sample Preparation Protocol

-

Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see LC-MS/MS conditions below).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

D. LC-MS/MS Analysis Protocol

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

Start with 5% B, hold for 0.5 min.

-

Linearly increase to 95% B over 2.5 min.

-

Hold at 95% B for 1 min.

-

Return to 5% B in 0.1 min and re-equilibrate for 1.9 min.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS/MS Transitions (Hypothetical):

-

Drug-X: Precursor ion (Q1) m/z 126.1 -> Product ion (Q3) m/z 109.1

-

This compound (IS): Precursor ion (Q1) m/z 130.1 -> Product ion (Q3) m/z 113.1

-

III. Data Presentation: Bioanalytical Method Validation (Illustrative Data)

The following tables summarize the acceptance criteria and illustrative results for a typical bioanalytical method validation as per regulatory guidelines.

Table 1: Calibration Curve Summary

| Parameter | Acceptance Criteria | Illustrative Result |

| Calibration Range | - | 0.5 - 1000 ng/mL |

| Regression Model | - | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |

| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Pass |

Table 2: Accuracy and Precision

| Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Intra-day (n=6) | ||||

| LLOQ | 0.5 | 0.48 | 96.0 | 8.5 |

| LQC | 1.5 | 1.55 | 103.3 | 6.2 |

| MQC | 75 | 72.8 | 97.1 | 4.1 |

| HQC | 800 | 810.4 | 101.3 | 3.5 |

| Inter-day (n=18, 3 days) | ||||

| LLOQ | 0.5 | 0.51 | 102.0 | 10.2 |

| LQC | 1.5 | 1.48 | 98.7 | 7.8 |

| MQC | 75 | 76.2 | 101.6 | 5.5 |

| HQC | 800 | 792.0 | 99.0 | 4.8 |

| Acceptance Criteria: | Accuracy: Within ±15% (±20% at LLOQ) | Precision: ≤15% CV (≤20% at LLOQ) |

Table 3: Matrix Effect and Recovery

| Sample | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| LQC | 92.5 | 94.1 | 0.98 | 0.99 |

| HQC | 95.1 | 96.2 | 1.02 | 1.01 |

| Acceptance Criteria: | Consistent and reproducible | IS-Normalized Matrix Factor CV ≤15% |

IV. Visualization of Key Concepts

Caption: Role of an internal standard in LC-MS bioanalysis.

Caption: Comparison of quantification with and without an internal standard.

This compound is a valuable tool for the accurate and precise quantification of p-Fluorobenzylamine and structurally related compounds in pharmacokinetic studies. Its use as a stable isotope-labeled internal standard allows for the effective compensation of analytical variability, including matrix effects, which is crucial for generating high-quality data to support drug development programs. The protocols and illustrative data presented here provide a comprehensive guide for researchers and scientists to develop and validate robust bioanalytical methods using this compound.

References

- 1. waters.com [waters.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. scispace.com [scispace.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

Application Note: Quantitative Analysis of Primary and Secondary Amines in Pharmaceutical Matrices by GC-MS Following Derivatization with p-Fluorobenzylamine-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of primary and secondary amines is crucial in pharmaceutical development and quality control due to their potential role as active pharmaceutical ingredients (APIs), impurities, or degradation products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the direct analysis of many amines by GC-MS is challenging due to their polarity, which can lead to poor chromatographic peak shape and low volatility.[1][2]

Chemical derivatization is a widely used strategy to overcome these limitations.[1][3] This process modifies the analyte to a less polar and more volatile form, improving its chromatographic behavior.[4] This application note describes a hypothetical method for the derivatization of primary and secondary amines using a novel deuterated reagent, p-fluorobenzylamine-d4, for subsequent quantitative analysis by GC-MS. The use of a deuterated derivatizing agent can offer advantages in mass spectrometry, potentially serving as a stable isotope-labeled internal standard generation strategy.[5][6]

Principle of the Method

This method is based on the alkylation of primary and secondary amines with this compound. The reaction involves a nucleophilic substitution where the amine analyte attacks the benzylic carbon of this compound, forming a more stable, less polar, and more volatile secondary or tertiary amine derivative. The fluorine atom on the benzene ring provides a unique mass spectral signature, while the deuterium labeling allows for clear differentiation from non-deuterated analogues and can be useful for internal standardization.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Stock solutions of representative primary (e.g., aniline) and secondary (e.g., N-methylaniline) amines (1 mg/mL in methanol).

-

Derivatizing Reagent: this compound solution (10 mg/mL in acetonitrile).

-

Reaction Buffer: 0.1 M Potassium Carbonate (K₂CO₃) in water, pH adjusted to 10.

-

Extraction Solvent: Ethyl acetate, GC-grade.

-

Drying Agent: Anhydrous sodium sulfate.

-

GC-MS Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Sample Preparation and Derivatization Protocol

-

Sample Aliquot: Pipette 100 µL of the amine-containing sample (or standard solution) into a 2 mL reaction vial.

-

pH Adjustment: Add 200 µL of 0.1 M potassium carbonate buffer to the vial to ensure basic conditions, which facilitate the nucleophilic attack of the amine.

-

Addition of Derivatizing Reagent: Add 100 µL of the this compound solution to the vial.

-

Reaction Incubation: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or water bath.

-

Cooling: After incubation, allow the vial to cool to room temperature.

-

Extraction: Add 500 µL of ethyl acetate to the vial. Vortex vigorously for 1 minute to extract the derivatized amines into the organic layer. Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Isolation of Organic Layer: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Sample Preparation: Transfer the dried organic extract to a GC-MS vial for analysis.

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-